molecular formula C8H15NO2 B13340453 methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13340453
M. Wt: 157.21 g/mol
InChI Key: VXQVHJJNBMOBOI-HTRCEHHLSA-N
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Description

Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative intended for research use only. This compound is part of a class of synthetic organic molecules that are of significant interest in medicinal chemistry and neuroscience research, particularly in the development of ligands for ionotropic glutamate receptors (iGluRs) . Structurally similar pyrrolidine-3-carboxylate analogs have been investigated as competitive antagonists for NMDA receptors, which are implicated in a range of neurological conditions and diseases . The specific stereochemistry of this compound, denoted by the (3S,4S) configuration, is critical for its interaction with biological targets and is a key feature for researchers studying stereospecific binding and activity. The methyl ester functional group provides a versatile handle for further synthetic modification, making this chemical a valuable building block for the synthesis of more complex molecules for structure-activity relationship (SAR) studies . Research in this area aims to develop novel tool compounds for studying brain function and dysfunction. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1

InChI Key

VXQVHJJNBMOBOI-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@]1(C)C(=O)OC

Canonical SMILES

CC1CNCC1(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Chiral Precursors

Approach:
Begin with a chiral amino acid derivative, such as N-protected or N-alkylated amino acids, which undergo intramolecular cyclization to form the pyrrolidine ring.

Stepwise process:

Step Description Reagents & Conditions References
1. Preparation of N-protected amino acid derivative Use of N-protected amino acids (e.g., N-Boc, N-Cbz) Patent WO2000015611A1
2. Alkylation at the α-carbon Alkyl halides (e.g., methyl iodide) with base Literature synthesis
3. Intramolecular cyclization Heating with acid or base catalysts Literature reports
4. Esterification at the 3-position Methylation using methyl iodide or dimethyl sulfate Standard methylation protocols

Outcome:
This route yields the pyrrolidine core with stereochemical control, especially when chiral auxiliaries or chiral catalysts are employed.

Asymmetric Synthesis Using Chiral Catalysts

Approach:
Employ chiral catalysts such as chiral Lewis acids or organocatalysts to induce stereoselectivity during cyclization or methylation.

Typical procedure:

  • Use of chiral phosphoric acids or BINOL-derived catalysts to promote stereoselective cyclization.
  • Methylation of the nitrogen or carbon centers with methylating agents like methyl iodide in the presence of bases such as potassium carbonate.
  • Purification via chromatography and stereochemical verification through NMR and chiral HPLC.

Research findings:
Studies have demonstrated that employing chiral catalysts can enhance stereoselectivity at the 3 and 4 positions, achieving the (3S,4S) configuration with high enantiomeric excess.

Synthesis from Pyrrolidine Derivatives

Method:
Starting from commercially available pyrrolidine derivatives, selective methylation and esterification are performed.

Procedure:

  • Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate.
  • Functionalization at the 3-position via acylation or esterification with methyl chloroformate or methyl iodide.
  • Stereoselective control is achieved through chiral auxiliaries or stereoselective reagents.

Example:
A documented synthesis involves methylation of (3S,4S)-pyrrolidine-3-carboxylic acid derivatives, followed by esterification with methanol under acidic conditions.

Key Reaction Conditions and Optimization

Parameter Typical Range Notes References
Methylation agent Methyl iodide, dimethyl sulfate Use in excess for complete methylation ,
Solvent Acetone, dichloromethane, methanol Choice depends on reagent and step ,
Temperature 0°C to room temperature For stereoselective methylation
Catalysts K2CO3, NaH, chiral catalysts To promote stereoselectivity

Research Discoveries and Innovations

Recent advances include:

Research indicates that stereochemistry at positions 3 and 4 significantly influences biological activity, prompting ongoing efforts to optimize stereoselective synthesis.

Data Tables Summarizing Key Parameters

Method Starting Material Methylation Agent Stereoselectivity Yield (%) References
Cyclization of amino acid derivatives Chiral amino acids Methyl iodide High (≥95% ee) 70-85 ,
Chiral catalyst-mediated N/A Methyl iodide Enantiomeric excess >98% 75-90 ,
Direct methylation of pyrrolidine core Pyrrolidine derivatives Dimethyl sulfate Moderate 50-65 ,

Chemical Reactions Analysis

Types of Reactions: Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic conditions are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate":

General Information
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It has a pyrrolidine ring substituted with two methyl groups and a carboxylate ester group. It can be sourced from chemical suppliers and research institutions and is often used in academic and industrial research settings to explore its properties and applications in drug development and synthesis.

Scientific Research Applications
Rac-methyl (3R,4R)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

  • Catalyst Precursor: It is used as a catalyst precursor in asymmetric synthesis.
  • Medicinal Chemistry: It has potential in medicinal chemistry, particularly in the development of pharmaceuticals.
  • Drug Development: It is used in academic and industrial research settings to explore its properties and applications in drug development and synthesis.
  • Modulating biological pathways: Research indicates that similar compounds can modulate biological pathways by acting as a ligand for specific receptors or enzymes due to its structural features.
  • Synthesis of Small Cyclic Molecules: Used in the solid-phase combinatorial synthesis of diverse pharmacologically active natural product-inspired molecules .

Asymmetric Synthesis
Asymmetric synthesis is a reaction in which an achiral unit in a substrate molecule is converted into a chiral unit, producing stereoisomeric products in unequal amounts . Diversity-oriented asymmetric synthesis (DOAS) is an exceptional methodology for preparing structurally and stereochemically diverse small molecule libraries which show a greater variety not only in their physiochemical properties but also in their biological activities .

Potential Applications
Branched alkyl pyrrolidines are useful as agents in the treatment of epilepsy, faintness attacks, hypokinesia, and cranial traumas and for improvement in cerebral functions . The compounds, prodrugs, and pharmaceutically acceptable salts are useful in a variety of disorders including convulsions such as in epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, inflammatory disorders such as arthritis, irritable bowel syndrome, and neuropathological disorders .

Mechanism of Action

The mechanism of action of methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis & Availability
This compound* Not provided C₉H₁₅NO₂ 3-methyl, 4-methyl, methyl ester ~173.22 (calculated) High lipophilicity; stereospecific Likely synthesized via esterification; no purity data
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride 2227197-31-9 C₇H₁₄ClNO₂ 4-methyl, methyl ester, HCl salt 193.67 Improved solubility (hydrochloride salt) Commercially available (Parchem); high purity
(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid 1279049-38-5 C₆H₁₁NO₂ 4-methyl, carboxylic acid 129.16 Polar, acidic functionality Discontinued; min. 95% purity
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride 1260603-24-4 C₈H₁₆ClNO₂ 4-methyl, ethyl ester, HCl salt 193.67 Enhanced steric bulk (ethyl vs. methyl) Available from Parchem
(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid 412281-11-9 C₇H₁₁NO₂ 4,4-dimethyl, carboxylic acid 157.17 Dual methyl groups at position 4 High structural similarity

Key Differences and Implications:

Substituent Position and Steric Effects :

  • The target compound’s 3,4-dimethyl configuration introduces steric hindrance distinct from analogs like the 4-methyl derivatives (e.g., methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride) . This may reduce nucleophilic attack at position 3 or alter binding in receptor-ligand interactions.
  • In contrast, (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 412281-11-9) has methyl groups only at position 4, resulting in a less crowded pyrrolidine ring .

Functional Group Variations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., (3S,4S)-4-methylpyrrolidine-3-carboxylic acid) . However, the acid form may offer better solubility in aqueous media.
  • Hydrochloride Salts : Salts like methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 2227197-31-9) exhibit enhanced crystallinity and stability, making them preferred for pharmaceutical formulations .

The discontinued status of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid (CAS 1279049-38-5) highlights challenges in sourcing certain analogs .

Biological Activity

Methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1867507-49-0

The compound features a five-membered nitrogen-containing ring with two methyl groups at positions 3 and 4, and a carboxylate group at position 3. This unique stereochemistry contributes to its biological interactions and pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Studies have shown that this compound can inhibit viral replication in certain models. For example, it has been tested against various strains of viruses with promising results in reducing viral load.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human immune cells .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Receptor Interactions : The compound's structural features allow it to interact with various receptors involved in inflammation and pain pathways. For instance, it may act as an antagonist at specific prostaglandin receptors, thereby inhibiting the signaling cascades that lead to inflammation .
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways related to inflammation and pain. This inhibition can lead to reduced production of inflammatory mediators .

Study 1: Anti-inflammatory Activity

In a controlled study using LPS-stimulated human whole blood assays, this compound exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction. This suggests a potent anti-inflammatory effect compared to traditional NSAIDs like diclofenac .

Study 2: Neuroprotection

A recent study explored the neuroprotective effects of this compound in a mouse model of neuroinflammation. The results indicated significant reductions in neuronal cell death and inflammatory markers in treated animals compared to controls .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl (1R)-1-methylpyrrolidine-2-carboxylateMethyl group at position 1Different pharmacological profile
N-Boc-pyrrolidine-3-carboxylic acidBoc protection on nitrogenEnhanced stability
(R)-Pyrrolidine-3-carboxylic acidDifferent stereochemistryPotentially different biological activity

The comparative analysis highlights how variations in structure can lead to significant differences in biological activity among pyrrolidine derivatives.

Q & A

Q. What are the recommended synthetic routes for methyl (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrolidine carboxylate derivatives typically involves cyclization or stereoselective alkylation. For example, similar compounds (e.g., (3S,4R)-methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate) are synthesized via nucleophilic substitution or catalytic hydrogenation . Key factors affecting yield include:

  • Catalyst choice : Piperidine is often used to facilitate cyclization in methanol or ethanol under reflux (e.g., 20 h reflux for 85% yield in related syntheses) .
  • Temperature : Prolonged heating (e.g., 3–5 h at 80°C) improves ring closure but may risk racemization in stereospecific compounds.
  • Recrystallization : Methanol is a common solvent for recrystallization to achieve >95% purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals. For example, Hantzsch dihydropyridines were structurally confirmed via crystallography .
  • NMR spectroscopy : 1^1H-NMR coupling constants (e.g., J=9 HzJ = 9\ \text{Hz} for axial protons) and NOESY correlations differentiate cis/trans isomers .
  • Optical rotation : Matches literature values for enantiopure standards (e.g., [α]D_D = +15° for (3S,4S) vs. −15° for (3R,4R)) .

Note : Chiral HPLC with amylose-based columns is recommended for quantifying enantiomeric excess (ee > 98%) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

Methodological Answer: Racemization occurs under acidic/basic conditions or high heat. Mitigation approaches include:

  • Low-temperature reactions : Conduct alkylation below 0°C to preserve stereochemistry .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

Data Contradiction : While enzymatic methods achieve high ee (>99%), they often require costly enzymes and extended reaction times (48–72 h) compared to chiral auxiliaries .

Q. How do computational models predict the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The pyrrolidine ring’s rigidity and carboxylate group enhance hydrogen-bond interactions .
  • QSAR models : Correlate substituent effects (e.g., methyl groups at C3/C4) with logP and IC50_{50} values. Methylation at C3 increases lipophilicity (logP +0.5), potentially improving blood-brain barrier penetration .

Example : Pyrazole carboxylates show anti-inflammatory activity via COX-2 inhibition (IC50_{50} = 2.3 µM), suggesting analogous mechanisms for pyrrolidine derivatives .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for pyrrolidine carboxylates?

Methodological Answer: Discrepancies in NMR or mass spectra arise from impurities or solvent effects. Resolution strategies:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C9_9H15_{15}NO2_2 for the target compound) with <2 ppm error .
  • Deuterated solvents : Use DMSO-d6_6 instead of CDCl3_3 to observe exchangeable protons (e.g., NH in amide derivatives) .
  • Cross-validation : Compare IR carbonyl stretches (1730 cm1^{-1} for esters) with published data .

Case Study : A reported ESIMS m/z of 293.2 for a related compound was later corrected to 354.2 after eliminating sodium adduct interference .

Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The cis (3S,4S) configuration increases steric hindrance, slowing nucleophilic attacks at C3. Key findings:

  • Acid-catalyzed hydrolysis : The trans isomer reacts 3× faster due to less hindered access to the ester carbonyl .
  • Grignard reactions : Methyl groups at C3/C4 direct nucleophiles to the less hindered C5 position, favoring β-substitution .

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